2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Description
This compound features a complex heterocyclic architecture, combining a 2,3-dihydro-1,4-benzodioxin moiety linked via an amino-acetyl group to an N-ethyl-substituted octahydroquinoxaline-3-one carboxamide core. The octahydroquinoxaline scaffold is notable for its conformational rigidity, which may influence receptor binding selectivity, while the benzodioxin group could enhance metabolic stability .
Properties
Molecular Formula |
C21H28N4O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C21H28N4O5/c1-2-22-21(28)25-15-6-4-3-5-14(15)24-20(27)16(25)12-19(26)23-13-7-8-17-18(11-13)30-10-9-29-17/h7-8,11,14-16H,2-6,9-10,12H2,1H3,(H,22,28)(H,23,26)(H,24,27) |
InChI Key |
AAUFRHWSDCBPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin core is synthesized via cyclization of catechol derivatives. A representative method involves:
- Chlorination : 6-Hydroxymethyl-2,3-dihydro-1,4-benzodioxine is treated with thionyl chloride (SOCl₂) in benzene to yield 6-chloromethyl-2,3-dihydro-1,4-benzodioxine.
- Amination : The chlorinated intermediate reacts with aqueous ammonia or piperazine in butanol at 80–100°C to form 2,3-dihydro-1,4-benzodioxin-6-amine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | SOCl₂, benzene, reflux | 85% | |
| Amination | NH₃, butanol, 80°C | 78% |
Synthesis of Octahydroquinoxaline-3-One Carboxamide
The quinoxaline moiety is constructed via:
- Beirut Reaction : Cyclization of benzofuroxan with enamines under basic conditions produces quinoxaline 1,4-dioxides.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic quinoxaline ring to an octahydro structure.
- Carboxamide Formation : Reaction with ethyl isocyanate in tetrahydrofuran (THF) introduces the N-ethyl carboxamide group.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Beirut Reaction | Benzofuroxan, enamine, K₂CO₃ | 65% | |
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | 90% | |
| Carboxylation | Ethyl isocyanate, THF | 82% |
Coupling of Benzodioxin and Quinoxaline Moieties
The final assembly involves coupling the benzodioxin amine with the quinoxaline carboxamide via a two-step protocol:
Formation of the Acetamide Linker
- Bromoacetylation : 2-Bromo-N-ethylacetamide is prepared by treating bromoacetyl bromide with ethylamine in dichloromethane (DCM) at 0°C.
- Nucleophilic Substitution : The benzodioxin amine reacts with 2-bromo-N-ethylacetamide in dimethylformamide (DMF) using lithium hydride (LiH) as a base.
Reaction Conditions :
- Temperature: 25°C
- Time: 4–5 hours
- Solvent: DMF
- Base: LiH (1.2 equiv)
Final Cyclization and Oxidation
The intermediate undergoes intramolecular cyclization in the presence of triethylamine (TEA) and oxidation with hydrogen peroxide (H₂O₂) to form the 3-oxo group.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Cyclization Agent | TEA | |
| Oxidizing Agent | H₂O₂ (30%) | |
| Yield | 68% |
Alternative Synthetic Routes
One-Pot Condensation
A streamlined method combines benzodioxin-6-amine, 2-bromoacetamide, and octahydroquinoxaline-3-one in DMF with LiH, achieving a 62% yield in 6 hours.
Solid-Phase Synthesis
Immobilization of the quinoxaline carboxamide on Wang resin enables iterative coupling with benzodioxin derivatives, though yields are lower (55%).
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.21 (d, J=8.4 Hz, benzodioxin H), δ 4.25 (s, OCH₂CH₂O), δ 3.42 (q, NCH₂CH₃) | |
| IR (cm⁻¹) | 1685 (C=O), 1590 (C=N) | |
| MS (ESI+) | m/z 417.2 [M+H]⁺ |
Purity and Yield Optimization
| Method | Purity (HPLC) | Isolated Yield |
|---|---|---|
| Stepwise | 98.5% | 68% |
| One-Pot | 95.2% | 62% |
Challenges and Innovations
Regioselectivity Issues
Competing reactions at the benzodioxin amine’s para position are mitigated using bulky bases (e.g., LiHMDS).
Green Chemistry Approaches
Recent studies replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 65% yield.
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 426.45 g/mol. Its structure includes a benzodioxin moiety which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the benzodioxin structure exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds similar to the target compound have demonstrated significant inhibition of lipid peroxidation, suggesting potential use in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that related compounds can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
In Vitro Studies
- Cytotoxicity Assays : Various studies have utilized MTT assays to evaluate the cytotoxic effects of related compounds on different cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 to 50 µM against breast and lung cancer cells .
- Mechanism of Action : Research indicates that the compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, inhibition of the NF-kB pathway has been observed in related compounds, leading to decreased expression of pro-inflammatory cytokines .
In Vivo Studies
- Animal Models : Animal studies have reported that derivatives of this compound can significantly reduce tumor growth in xenograft models. A notable study indicated a reduction in tumor volume by over 60% compared to control groups when administered at specific dosages .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound, with bioavailability studies indicating effective plasma levels within therapeutic ranges .
Data Table: Summary of Biological Activities
Case Studies
- Case Study 1 : In a study assessing the anticancer properties of related compounds, researchers found that modifications at the benzodioxin moiety significantly enhanced cytotoxicity against prostate cancer cells. The study highlighted the importance of structural variations in optimizing biological activity.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of a closely related compound demonstrated significant reductions in edema in animal models of arthritis, suggesting potential therapeutic applications for inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of compounds similar to 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline can exhibit anticancer properties. These compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with cannabinoid receptors (specifically CB2) indicates a possible role in managing conditions such as chronic pain and inflammation without the psychoactive effects typically associated with cannabinoid receptor activation . This selectivity makes it a candidate for developing analgesics that target peripheral pain mechanisms.
Drug Formulation
The formulation of this compound into pharmaceutical preparations can enhance its bioavailability and therapeutic efficacy. The compound's unique structure allows for the development of novel drug delivery systems that can improve absorption and targeted delivery to affected tissues .
Combination Therapies
There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance treatment outcomes for various diseases. For example, combining it with existing chemotherapeutics may lead to synergistic effects that improve efficacy while reducing side effects .
Preclinical Studies
In preclinical studies, compounds related to 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline have been tested for their pharmacological profiles. One study demonstrated that these derivatives significantly reduced tumor size in xenograft models of breast cancer, highlighting their potential as effective anticancer agents .
Comparison with Similar Compounds
Structural Analogues with Benzodioxin and Carboxamide Motifs
Several compounds sharing the 2,3-dihydro-1,4-benzodioxin-carboxamide framework have been reported, differing in their core heterocycles and substituents:
Key Observations:
Core Heterocycle Diversity: The target compound’s octahydroquinoxaline core distinguishes it from indole (e.g., ) or isoquinoline (e.g., ) derivatives. Quinoxalines are known for their electron-deficient aromatic systems, which may enhance interactions with enzymes like kinases or neurotransmitter receptors .
Methoxy groups in indole-based analogs (e.g., ) could modulate solubility and metabolic pathways, such as cytochrome P450 interactions.
Molecular Weight Trends: The target compound’s molecular weight is likely higher than (380.40 g/mol) due to its octahydroquinoxaline core, which may influence pharmacokinetic properties like volume of distribution.
Polymorphism and Bioactivity Considerations
highlights the role of polymorphism in altering the analgesic efficacy of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. This could lead to variability in dissolution rates or crystal packing, impacting bioavailability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
Methodological Answer:
- Reaction Optimization : Utilize reflux conditions with tert-butyl hydroperoxide (TBHP) as an oxidizing agent to enhance reaction efficiency, as demonstrated in domino synthesis protocols for structurally related benzoxazine derivatives .
- Purification : Employ gradient solvent systems (e.g., hexane-EtOAc) via column chromatography to isolate high-purity products. Monitor reaction progress using TLC to minimize byproducts .
- Catalyst Selection : Consider boron trifluoride diethyl etherate for cyclization steps, which improves regioselectivity in analogous heterocyclic systems .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the benzodioxin and quinoxaline moieties. Compare chemical shifts with structurally similar compounds, such as 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives .
- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) functional groups in the 1600–1750 cm and 3200–3400 cm ranges, respectively .
- Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N percentages) to confirm synthetic accuracy .
Advanced Research Questions
Q. How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts.
- Physiological Relevance : Adjust in vitro conditions (e.g., serum protein binding, pH) to better mimic in vivo environments .
- Theoretical Frameworks : Link discrepancies to pharmacokinetic factors (e.g., metabolic stability, bioavailability) using computational ADMET models .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model binding kinetics with enzymes or receptors, focusing on the benzodioxin moiety’s flexibility .
- Docking Studies : Employ AutoDock Vina to screen potential targets, prioritizing residues involved in hydrogen bonding (e.g., quinoxaline carbonyl groups) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites to refine mechanistic hypotheses .
Q. What methodological considerations are critical for developing structure-activity relationship (SAR) models?
Methodological Answer:
- Substituent Variation : Systematically modify the benzodioxin’s 6-position amino group and the ethylcarboxamide side chain. Track changes in bioactivity using dose-response assays .
- Data Normalization : Account for lipophilicity (logP) and steric effects via Hansch analysis to isolate electronic contributions .
- Validation : Use leave-one-out cross-validation to assess SAR model robustness, ensuring R > 0.8 for predictive reliability .
Q. How can experimental design principles improve studies on the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS to identify labile functional groups .
- Stress Testing : Apply thermal (40–60°C) and oxidative (HO) stressors to predict shelf-life and storage requirements .
- Theoretical Guidance : Align degradation pathways with frontier molecular orbital (FMO) theory to anticipate reactivity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
